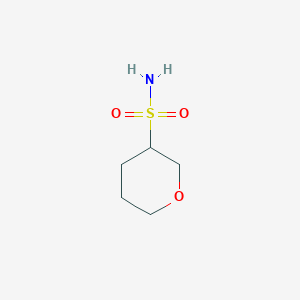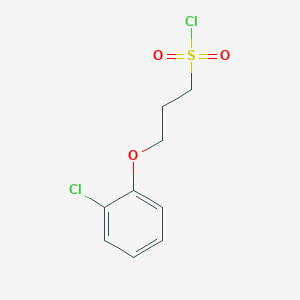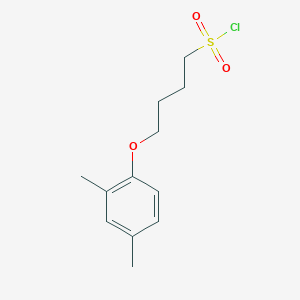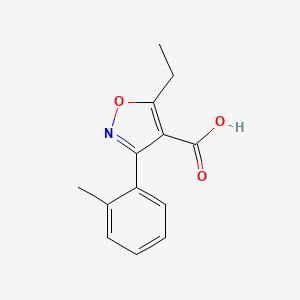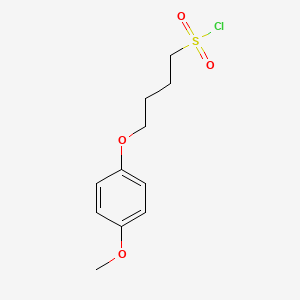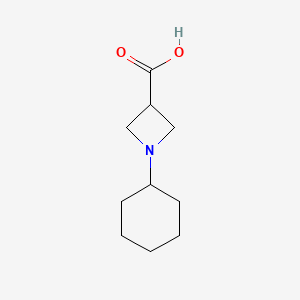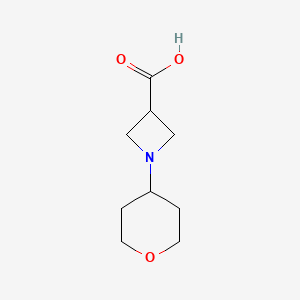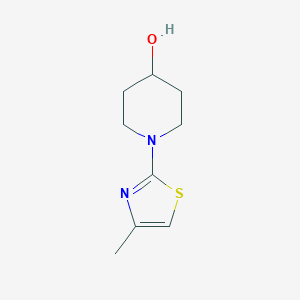
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol
Descripción general
Descripción
“1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol” is a chemical compound with the IUPAC name 1-(4-methyl-1,3-thiazol-2-yl)-4-piperidinone . It has a molecular weight of 196.27 .
Molecular Structure Analysis
The molecule contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidinone group .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol” are not available, thiazole derivatives have been known to exhibit a broad range of chemical and biological properties .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Anti-Arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) investigated the synthesis of piperidine-based 1,3-thiazole derivatives and found significant anti-arrhythmic activity in some of the synthesized compounds. This suggests potential applications in treating cardiac arrhythmias.
Antimicrobial Properties : Venkatesan and Maruthavanan (2012) conducted research on thiazolyl chalcones synthesized through piperidine-mediated Claisen–Schmidt condensation. Their findings indicated marked potency as antimicrobial agents, hinting at the use of these compounds in addressing various bacterial infections [Venkatesan & Maruthavanan, 2012].
Anticancer Evaluation : In a 2020 study by Kostyantyn Turov, polyfunctional substituted 1,3-thiazoles were evaluated for their anticancer activity. Particularly, compounds with a piperazine substituent showed effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology [Turov, 2020].
Antifungal Activity : The synthesis of diarylthiazole compounds and their evaluation against phytopathogenic fungi was researched by Nam et al. (2011). Their findings demonstrated the fungicidal activity of these compounds, especially against Phytophthora capsici, indicating potential in agricultural applications [Nam, Choi & Choi, 2011].
Crystal Structure Analysis : A study by Manimaran et al. (2014) analyzed the crystal structure of a compound closely related to 1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol. Understanding the crystal structure can be crucial for the development of new drugs and materials [Manimaran, Sethusankar, Ganesan & Ananthan, 2014].
Myocardial Infarction Treatment : A study on lubeluzole derivatives, which includes similar compounds, was conducted by Bruno et al. (2006). This research could be significant in developing treatments for conditions like stroke or myocardial infarction [Bruno et al., 2006].
Safety And Hazards
Propiedades
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7-6-13-9(10-7)11-4-2-8(12)3-5-11/h6,8,12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMOFQRRFKVIBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



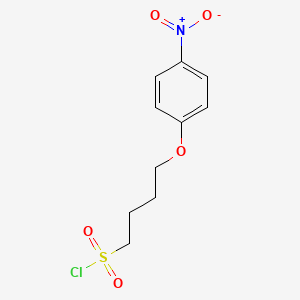
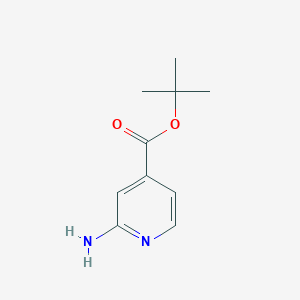
![[1-(2,4-Difluorophenyl)cyclopentyl]methanamine](/img/structure/B1426949.png)
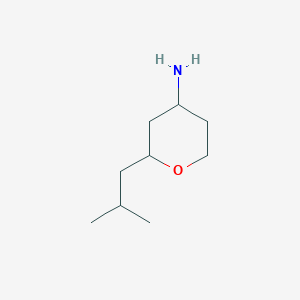
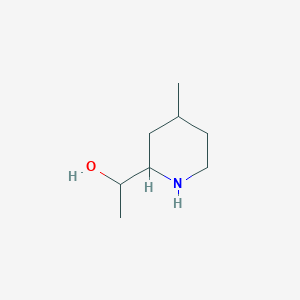
![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B1426953.png)
